molecular formula C25H25N3O3 B11191180 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11191180
M. Wt: 415.5 g/mol
InChI Key: YQJFVIQUEDCEIU-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione ring and its attachment to the naphthalene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its methoxy-substituted phenyl group and pyrrolidine ring. Key findings:

Reaction TargetReagents/ConditionsProductOutcome
Methoxyphenyl groupKMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub> (acidic medium)Demethylation to phenolic derivativeEnhances polarity for pharmacological applications
Pyrrolidine ringOzone (O<sub>3</sub>) followed by H<sub>2</sub>O<sub>2</sub>Ring-opening to form dicarboxylic acidAlters conformational flexibility

Mechanistic studies suggest the methoxy group's oxidation follows an electrophilic pathway, while pyrrolidine ring oxidation involves radical intermediates.

Reduction Reactions

The diketone moiety in the pyrrolidine ring is susceptible to reduction:

Reduction TypeReagentsProductApplication
Partial reductionNaBH<sub>4</sub> in THF2,5-Diol-pyrrolidine derivativeIntermediate for chiral synthesis
Full reductionLiAlH<sub>4</sub> in anhydrous etherPyrrolidine alcoholModifies hydrogen-bonding capacity

Selectivity depends on solvent polarity and temperature. NaBH<sub>4</sub> preferentially reduces carbonyl groups without affecting aromatic rings.

Nucleophilic Substitution

The piperazine nitrogen and pyrrolidine carbonyl groups participate in nucleophilic reactions:

SiteNucleophileConditionsProduct
Piperazine N-atomAlkyl halides (e.g., CH<sub>3</sub>I)K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium derivatives
Pyrrolidine carbonylAmines (e.g., NH<sub>3</sub>)Ethanol refluxImine or amide adducts

Substitution at the piperazine nitrogen increases steric bulk, while carbonyl reactions enable functional group diversification.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

CompoundKey Structural FeatureDominant Reaction
Target compoundNaphthyl group + dual methoxyOxidation > Reduction
1-Phenyl analog (C<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>) Phenyl substituentNucleophilic substitution
Unsubstituted pyrrolidine-2,5-dioneNo aromatic groupsHydrolysis

The naphthyl group in the target compound stabilizes transition states during oxidation, increasing reaction rates compared to phenyl analogs.

Mechanistic Insights

  • Oxidation : Methoxy demethylation proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water.

  • Reduction : LiAlH<sub>4</sub> reduces diketones through a stepwise electron transfer mechanism.

  • Nucleophilic substitution : Piperazine’s tertiary nitrogen facilitates SN<sub>2</sub> reactions under mild conditions.

Scientific Research Applications

1. Antidepressant Effects
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant-like effects. The incorporation of the methoxyphenyl group in this compound may enhance its affinity for serotonin receptors, potentially leading to improved mood regulation and anxiety reduction .

2. Anticancer Properties
Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives with a naphthalene structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity
The compound has potential antimicrobial properties, as indicated by studies on related piperazine derivatives. These compounds have been noted for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies

Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of related piperazine derivatives in animal models. Results showed significant reductions in immobility time in forced swim tests, indicating potential efficacy in treating depression .

Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that it inhibited cell growth significantly at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organisms/CellsReference
Compound AAntidepressantRodent models
Compound BAnticancerHeLa, MCF-7
Compound CAntimicrobialS. aureus, E. coli

Table 2: Synthesis Steps Overview

Step No.Reaction TypeKey Reagents
1FunctionalizationNaphthalene derivatives
2Nucleophilic SubstitutionHalogenated piperazine precursors
3Coupling & CyclizationPiperazine & naphthalene derivatives

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and naphthalene moieties may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a notable member of the pyrrolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 3-methoxyphenylpiperazine with naphthalene derivatives, typically utilizing methods such as refluxing in suitable solvents and subsequent purification techniques like chromatography. The compound has been characterized using various spectroscopic methods including FT-IR, 1H^{1}H NMR, and 13C^{13}C NMR, confirming its structure and purity .

Crystallographic Data

Recent studies have utilized X-ray powder diffraction to determine the crystallographic properties of similar compounds in the pyrrolidine class. For instance, a racemic mixture of related compounds crystallized in a monoclinic system, indicating specific conformational characteristics that may influence biological activity .

Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antitumor properties. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, suggesting that modifications to the piperazine moiety can enhance cytotoxic effects . The mechanism of action is often attributed to the ability of these compounds to interfere with DNA synthesis or induce apoptosis in cancer cells.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that it exhibits inhibitory effects against various bacterial strains and fungal species. The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the phenyl ring enhances the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research involving human peripheral blood mononuclear cells (PBMCs) indicated that certain derivatives could inhibit pro-inflammatory cytokines like IL-6 and TNF-α, highlighting their potential use in inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperazine derivatives demonstrated significant antitumor activity against human breast cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Screening

In a comparative study assessing various piperazine derivatives for antibacterial activity, This compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a novel mechanism of action .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to construct the pyrrolidine-2,5-dione core in this compound?

The pyrrolidine-2,5-dione core is typically synthesized via cyclocondensation reactions involving α-keto acids or their equivalents with amines. For example, 4-acetyl-3-hydroxy precursors can react with amines under thermal conditions to form the pyrrolidine ring, as demonstrated in the synthesis of related pyrrolidine-2,3-dione derivatives . Key steps include:

  • Reagent selection : Use of methylamine or substituted amines to introduce nitrogen functionality.
  • Solvent optimization : Ethanol or methanol under reflux conditions to promote cyclization.
  • Purification : Column chromatography with dichloromethane/methanol gradients to isolate the product .
    This method ensures regioselectivity and minimizes side reactions, critical for preserving the structural integrity of the naphthalene and piperazine substituents .

Q. Advanced: How can researchers address discrepancies in biological activity data among structural analogs of this compound?

Contradictions in biological data (e.g., varying IC50 values for enzyme inhibition) often arise from differences in assay conditions, stereochemical purity, or substituent effects. To resolve these:

  • Comparative assays : Standardize protocols (e.g., pH, temperature, and solvent systems) across analogs to isolate structural contributions .
  • Structural analogs : Synthesize derivatives with systematic modifications (e.g., methoxy group position on the phenyl ring) to evaluate structure-activity relationships (SAR) .
  • Theoretical frameworks : Link observed activities to computational models (e.g., molecular docking) to identify key binding interactions with targets like serotonin receptors .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and piperazine-pyrrolidine connectivity. For example, methoxy protons appear as singlets near δ 3.8 ppm, while naphthalene protons show aromatic splitting patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing. In related piperazine derivatives, the dihedral angle between the phenyl and pyrrolidine rings influences receptor binding .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~465 for C24H23N3O3) and fragmentation patterns .

Q. Advanced: What computational strategies predict the compound’s binding affinity for serotonin receptors?

  • Molecular docking : Use software like AutoDock Vina to model interactions with 5-HT1A/2A receptors. The 3-methoxyphenyl group may form π-π stacking with receptor aromatic residues, while the pyrrolidine dione engages in hydrogen bonding .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with agonist/antagonist behavior. Polar substituents like methoxy groups enhance dipole interactions .
  • MD simulations : Assess binding stability over time, focusing on piperazine flexibility and solvent accessibility .

Q. Basic: What are known pharmacological targets for piperazine-containing pyrrolidine diones?

  • Serotonin receptors : Piperazine moieties are common in 5-HT receptor ligands, modulating antidepressant and antipsychotic activity .
  • Glycosidase inhibition : Pyrrolidine diones mimic carbohydrate transition states, making them potential antidiabetic agents .
  • Antimicrobial activity : Pyrazoline analogs (structurally related) exhibit antibacterial properties via membrane disruption .

Q. Advanced: How can reaction conditions be optimized for the piperazine-pyrrolidine coupling step?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency between the piperazine and pyrrolidine dione .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Stepwise heating (80–100°C) avoids decomposition of heat-sensitive methoxyphenyl groups .
  • Yield monitoring : Use TLC with UV-active spots (λ = 254 nm) to track reaction progression .

Q. Basic: What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : Silica gel chromatography effectively separates unreacted naphthalene derivatives from the target compound .
  • Chiral resolution : Chiral HPLC columns or crystallization with tartaric acid derivatives resolve enantiomers, critical for bioactive stereoisomers .

Q. Advanced: How do structural modifications (e.g., methoxy position) impact pharmacokinetic properties?

  • Lipophilicity : Moving the methoxy group from para to meta positions alters logP values, affecting blood-brain barrier penetration .
  • Metabolic stability : Fluorine substitution (as in 2-fluorophenyl analogs) reduces CYP450-mediated oxidation, enhancing half-life .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H25N3O3/c1-31-20-9-5-8-19(16-20)26-12-14-27(15-13-26)23-17-24(29)28(25(23)30)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3

InChI Key

YQJFVIQUEDCEIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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